(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-methylbenzylidene)thiazolidin-4-one
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Description
(2Z,5Z)-2-((4-hydroxyphenyl)imino)-5-(3-methylbenzylidene)thiazolidin-4-one is a useful research compound. Its molecular formula is C17H14N2O2S and its molecular weight is 310.37. The purity is usually 95%.
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Scientific Research Applications
Anticancer Activity
This compound and its derivatives have shown significant anticancer properties. A study by Subtelna et al. (2020) found that a series of 5-arylidene-2-(4-hydroxyphenyl)aminothiazol-4(5H)-ones, which are closely related to the queried compound, exhibited strong inhibitory activity against various leukemia cell lines. These compounds were characterized by lower IC50 values compared to the control drug chlorambucil, indicating strong anticancer potential (Subtelna et al., 2020). Additionally, Wu et al. (2006) identified two compounds of 5-benzylidene-2-phenylimino-1,3-thiazolidin-4-one (BPT) analogs that effectively induce apoptosis in cancer cells but not in normal cells. This indicates the potential of these compounds in selective cancer treatment (Wu et al., 2006).
Antimicrobial and Antibacterial Properties
These compounds have also been studied for their antimicrobial and antibacterial properties. Patel et al. (2010) synthesized new 2-imino-3-[carboxamido o-hydroxyphenyl]-5-arylidene-4-thiazolidinones that exhibited significant antibacterial efficacy against both Gram-positive and Gram-negative bacteria (Patel et al., 2010). Similarly, Deep et al. (2014) synthesized novel derivatives of 4-thiazolidinone with significant biological activity against various microorganisms, demonstrating their potential as antimicrobial agents (Deep et al., 2014).
Antifungal Activity
These compounds have shown promise in antifungal applications as well. Metwally et al. (2019) synthesized novel 2-imino-4-thiazolidinone derivatives that exhibited higher antifungal activity towards Alternaria solani than the standard Ridomil gold plus. This suggests their potential use in controlling fungal infections (Metwally et al., 2019).
Anticonvulsant Properties
Additionally, Mishchenko et al. (2020) explored the anticonvulsant activity of thiazole-bearing hybrids based on 2-imino-4-thiazolidinone. They found that certain compounds showed excellent anticonvulsant activity in models, indicating their potential in treating convulsive disorders (Mishchenko et al., 2020).
Anti-inflammatory and Analgesic Activities
Khalifa and Abdelbaky (2008) synthesized derivatives with significant anti-inflammatory and analgesic activities, suggesting their potential as non-ulcerogenic drugs for pain and inflammation management (Khalifa & Abdelbaky, 2008).
Properties
IUPAC Name |
(5Z)-2-(4-hydroxyphenyl)imino-5-[(3-methylphenyl)methylidene]-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O2S/c1-11-3-2-4-12(9-11)10-15-16(21)19-17(22-15)18-13-5-7-14(20)8-6-13/h2-10,20H,1H3,(H,18,19,21)/b15-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDWGBAERBSEPN-GDNBJRDFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)/C=C\2/C(=O)NC(=NC3=CC=C(C=C3)O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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